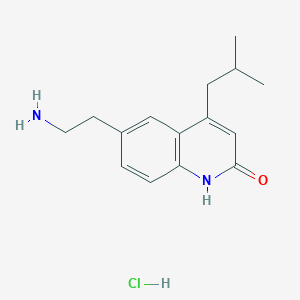

![molecular formula C20H21N5O3 B6469454 1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2640865-89-8](/img/structure/B6469454.png)

1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,8-naphthyridine, which is a heterocyclic compound . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For instance, the piperidine ring could undergo reactions typical of secondary amines, while the 1,8-naphthyridine moiety could participate in reactions typical of aromatic heterocycles .Orientations Futures

The future directions for research on this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, and chemical biology, among others . Further studies could also focus on developing more ecofriendly, safe, and atom-economical approaches for its synthesis .

Mécanisme D'action

Target of Action

It is known that 1,8-naphthyridine derivatives have been found to exhibit diverse biological activities . For instance, some 1,8-naphthyridine derivatives have shown inhibitory effects on the growth of HepG2 liver cancer cells .

Mode of Action

It is known that certain 1,8-naphthyridine derivatives can intercalate with the dna segment of topoisomerase ii , which could potentially inhibit the enzyme’s activity and disrupt DNA replication and transcription, leading to cell death.

Biochemical Pathways

Given the potential interaction with topoisomerase ii , it can be inferred that the compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis.

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability.

Result of Action

Given its potential interaction with topoisomerase ii , it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Propriétés

IUPAC Name |

1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-23-16(12-17(26)24(2)20(23)28)19(27)25-10-7-13(8-11-25)15-6-5-14-4-3-9-21-18(14)22-15/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELUMHLGVNYDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469395.png)

![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6469398.png)

![6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469405.png)

![6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469410.png)

![2-[(cyclobutylmethyl)sulfanyl]-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469412.png)

![6-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469413.png)

![N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}acetamide](/img/structure/B6469417.png)

![8-(2,4-dichloro-5-methylbenzenesulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469424.png)

![3-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469429.png)

![2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469456.png)

![2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469462.png)

![6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469464.png)

![4'-methyl-8-(naphthalene-1-sulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469465.png)